molecular formula C17H14FNO4 B13015827 Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate

Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate

Cat. No.: B13015827
M. Wt: 315.29 g/mol
InChI Key: JCHQXVCZHGTSFG-UHFFFAOYSA-N
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Description

Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is a heterocyclic compound featuring a benzo[f][1,4]oxazepine backbone with a 2-fluorophenyl substituent at the 4-position and a methyl ester group at the 7-position. This compound belongs to a class of molecules often explored in pharmaceutical research due to their structural similarity to pharmacologically active benzodiazepines and other oxazepine derivatives.

Properties

Molecular Formula

C17H14FNO4

Molecular Weight

315.29 g/mol

IUPAC Name

methyl 4-(2-fluorophenyl)-3-oxo-5H-1,4-benzoxazepine-7-carboxylate

InChI

InChI=1S/C17H14FNO4/c1-22-17(21)11-6-7-15-12(8-11)9-19(16(20)10-23-15)14-5-3-2-4-13(14)18/h2-8H,9-10H2,1H3

InChI Key

JCHQXVCZHGTSFG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCC(=O)N(C2)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a fluorophenyl ketone with an appropriate amine, followed by cyclization to form the oxazepine ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the oxazepine ring can modulate the compound’s overall activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and enzyme inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate can be contextualized by comparing it to analogs within the benzo[f][1,4]oxazepine family. Below is a detailed analysis of key structural analogs, emphasizing substituent variations, physicochemical properties, and availability.

Table 1: Comparative Analysis of Benzo[f][1,4]oxazepine Derivatives

Compound Name Substituents at 4-Position Molecular Weight Purity Availability Key Notes
Target Compound : this compound 2-fluorophenyl Not specified Not specified Discontinued Fluorine atom may enhance metabolic stability and lipophilicity.
Analog 1 : Methyl 4-(4-methoxybenzyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate 4-methoxybenzyl Not specified Standard purity (exact value unspecified) Available (with safety guidelines) Methoxy group could improve solubility but reduce membrane permeability.
Analog 2 : Methyl 3-oxo-4-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate (Tetrahydrofuran-2-yl)methyl Not specified 98% Discontinued Tetrahydrofuran moiety may introduce steric hindrance, affecting binding affinity.
Analog 3 : Methyl (S)-3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate (tert-Butoxycarbonyl)amino (at 3-position) 336.34 g/mol 95% Available (Indagoo brand) Boc-protected amino group enhances stability during synthetic processes.

Key Observations :

Substituent Effects: The 2-fluorophenyl group in the target compound likely confers increased metabolic stability compared to non-halogenated analogs, a feature critical in drug design . The (tetrahydrofuran-2-yl)methyl group (Analog 2) adds steric bulk, which may influence receptor binding or enzymatic interactions .

Physicochemical Properties: Analog 3, with a tert-butoxycarbonyl (Boc)-protected amino group, has a well-defined molecular weight (336.34 g/mol) and higher purity (95%), making it suitable for controlled synthetic applications . Data gaps for the target compound (e.g., molecular weight, exact purity) highlight the need for further characterization.

Commercial Availability :

  • The target compound and Analog 2 are discontinued, limiting their accessibility for research . In contrast, Analog 1 and Analog 3 remain available, though pricing and regional distribution vary .

Safety and Handling :

  • Analog 1 requires strict adherence to safety protocols, including storage away from heat sources and ignition points, as specified in its safety guidelines .

Research Implications :

Analogs like 4-methoxybenzyl and Boc-protected derivatives offer alternatives for exploratory studies, with better-defined properties and commercial availability .

Biological Activity

Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C15_{15}H14_{14}FNO3_3 and a molecular weight of 291.27 g/mol. The structure includes a benzo[f][1,4]oxazepine core, which is known for various biological activities.

PropertyValue
Molecular FormulaC15_{15}H14_{14}FNO3_3
Molecular Weight291.27 g/mol
CAS NumberNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have indicated that benzoxazepine derivatives exhibit varying degrees of antimicrobial activity. For instance, synthesized derivatives showed limited antimicrobial effects against several bacterial strains. However, certain compounds demonstrated significant inhibition zones compared to standard antibiotics like tetracycline .

Anticancer Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were calculated to determine the effectiveness of the compound in inhibiting cell growth. For example:

Table 2: IC50 Values for Cancer Cell Lines

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms that require further investigation.

Anti-inflammatory Activity

The compound has also been tested for its anti-inflammatory properties. Studies showed that it could reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . This suggests potential applications in treating inflammatory diseases.

While the precise mechanisms remain to be fully elucidated, preliminary studies indicate that the compound may interact with specific cellular pathways involved in cell proliferation and inflammation. The presence of the fluorophenyl group is thought to enhance its biological activity by increasing lipophilicity and facilitating membrane penetration.

Case Studies

  • Study on Antimicrobial Properties : A recent study evaluated various benzoxazepine derivatives for their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results indicated that while most derivatives were ineffective, some exhibited significant activity against specific strains .
  • Anticancer Evaluation : Another study focused on the antiproliferative effects of this compound on breast cancer cells (MCF-7). The study reported an IC50 value of 15 µM, indicating moderate efficacy .

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